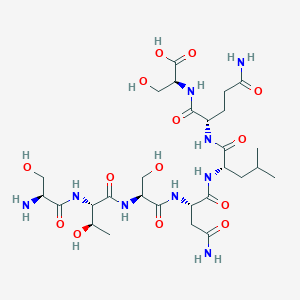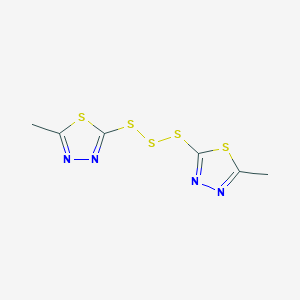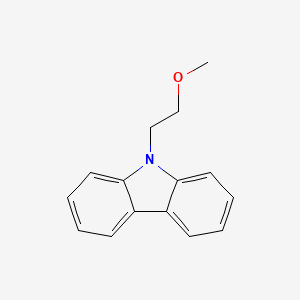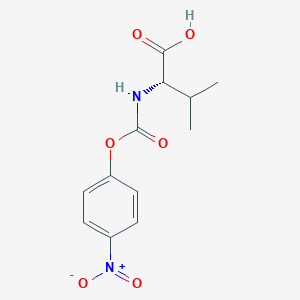![molecular formula C20H41N3 B15166806 N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine CAS No. 211569-34-5](/img/structure/B15166806.png)
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a propane-1,3-diamine backbone with a 1-azacyclopentadec-6-en-1-yl group attached to one of the nitrogen atoms. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with a suitable azacyclopentadecene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors with catalysts such as Raney-Nickel can enhance the efficiency of the reaction. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amines .
Aplicaciones Científicas De Investigación
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Diaminopropane
- N,N’-Bis(3-aminopropyl)ethylenediamine
Uniqueness
N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine is unique due to its azacyclopentadecene moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
211569-34-5 |
|---|---|
Fórmula molecular |
C20H41N3 |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
N'-[3-(1-azacyclopentadec-10-en-1-yl)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H41N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h3,5,22H,1-2,4,6-21H2 |
Clave InChI |
QZTGAWRWGLYJLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCN(CCCCC=CCCC1)CCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)

![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
